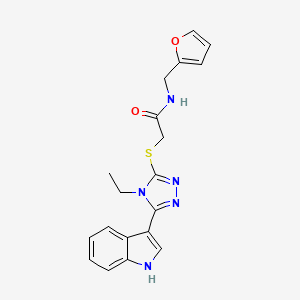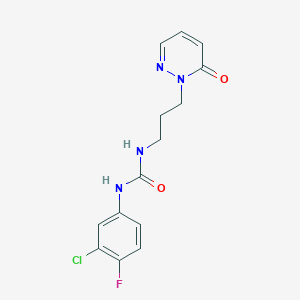![molecular formula C14H13ClF6N2O B2654308 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide CAS No. 1211821-09-8](/img/structure/B2654308.png)
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including trifluoromethyl groups and a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide typically involves multiple steps:
-
Formation of the Cyclohexyl Intermediate: : The initial step involves the introduction of trifluoromethyl groups onto a cyclohexane ring. This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethyl benzene derivatives and cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Chloropyridine Derivative Synthesis: : The next step involves the synthesis of the 2-chloropyridine-3-carboxylic acid derivative. This can be done through a chlorination reaction of pyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride.
-
Amide Bond Formation: : The final step is the coupling of the cyclohexyl intermediate with the chloropyridine derivative to form the desired carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine or dihydropyridine derivative.
-
Substitution: : The chloropyridine group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃), sodium methoxide (NaOMe), or primary amines under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of pyridine or dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes due to its unique structural features.
-
Agrochemicals: : The compound may serve as a precursor for the synthesis of novel pesticides or herbicides, leveraging its potential bioactivity.
-
Materials Science: : Its incorporation into polymers or other materials can impart desirable properties such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and specificity, while the chloropyridine moiety can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropyridine-3-carboxamide
- N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-bromopyridine-3-carboxamide
- N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-4-carboxamide
Uniqueness
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide stands out due to the combination of its trifluoromethylated cyclohexyl ring and chloropyridine moiety. This unique structure can confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N2O/c15-11-10(2-1-3-22-11)12(24)23-9-5-7(13(16,17)18)4-8(6-9)14(19,20)21/h1-3,7-9H,4-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGADQIJRWHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B2654229.png)

![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)



![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2654237.png)


![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)


